N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine, allows these compounds to interfere with DNA replication processes, making them potential candidates for therapeutic applications .
Preparation Methods
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method starts with the esterification of 4-fluorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the 1,3,4-thiadiazole ring . The final step involves the coupling of the 1,3,4-thiadiazole derivative with 3,4,5-trimethoxybenzoyl chloride under appropriate reaction conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The 1,3,4-thiadiazole ring can bind to DNA, disrupting replication processes and leading to cell death . Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, further contributing to its biological effects .
Comparison with Similar Compounds
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine: This compound also exhibits significant biological activities but may differ in its potency and spectrum of action.
5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine: Another similar compound with notable antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other 1,3,4-thiadiazole derivatives .
Properties
Molecular Formula |
C18H16FN3O4S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H16FN3O4S/c1-24-13-8-11(9-14(25-2)15(13)26-3)16(23)20-18-22-21-17(27-18)10-4-6-12(19)7-5-10/h4-9H,1-3H3,(H,20,22,23) |
InChI Key |
SXBUDKBNOWERSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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